molecular formula C8H8N2S B182298 7-Methyl-5-aminobenzothiazole CAS No. 196205-28-4

7-Methyl-5-aminobenzothiazole

Cat. No. B182298
M. Wt: 164.23 g/mol
InChI Key: SMGDKTMWJAQMJL-UHFFFAOYSA-N
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Description

Benzothiazoles are an important class of bicyclic heterocycles that play a key role in the design of biologically active compounds . They have gained popularity due to their prominent medicinal importance .


Synthesis Analysis

Synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

Benzothiazole analogs are very interesting due to their potential activity against several infections. The optimized geometry, geometrical parameters, and vibrational spectra of these compounds have been analyzed .


Chemical Reactions Analysis

2-Aminobenzothiazole significantly serves as a reactant or a reaction intermediate for affording various fused heterocycles since NH2 and endocyclic N functions of 2-aminobenzothiazole are suitable to assist reactions with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole compounds can vary. For example, 5-Aminobenzothiazole is a solid with an off-white to yellow appearance .

Safety And Hazards

Benzothiazole compounds can be toxic if inhaled and harmful if swallowed or in contact with skin . It’s important to handle these compounds with care, using personal protective equipment and ensuring adequate ventilation .

Future Directions

There are ongoing research efforts to develop new synthesis methods for benzothiazole compounds, particularly those that align with green chemistry principles . These compounds continue to be of interest due to their potent biological activities and potential for drug development .

properties

IUPAC Name

7-methyl-1,3-benzothiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-2-6(9)3-7-8(5)11-4-10-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGDKTMWJAQMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzothiazolamine,7-methyl-(9CI)

Synthesis routes and methods

Procedure details

To a solution of SnCl2 (1.5 g, 1.9 mmol) in 5.0 mL of HCl was added 7-methyl-5-nitrobenzothiazole (65 m g, 0.32 mmol) in a portion and resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc and CHCl3. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.30 g, >95%) which was identified as the desired amine (>95% pure) and subjected to the following reaction without further purification.
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.32 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
95%

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